{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376808
InChI: InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride

CAS No.:

Cat. No.: VC18376808

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine
Standard InChI InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2
Standard InChI Key YZFYJWQFJPVSIF-UHFFFAOYSA-N
Canonical SMILES C1CC1(COC2=CC=C(C=C2)F)N

Introduction

Chemical Identity and Structural Characteristics

{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride belongs to the class of substituted cyclopropylamines, characterized by a three-membered cyclopropane ring fused to an amine group. The compound’s molecular formula is C₁₀H₁₃ClFNO, with a molar mass of 217.67 g/mol. Its IUPAC name, 1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine hydrochloride, reflects the presence of a 4-fluorophenoxy methyl group attached to the cyclopropane ring and a protonated amine group stabilized as a hydrochloride salt.

Structural Representation

  • SMILES: C1CC1(COC2=CC=C(C=C2)F)N.Cl

  • InChI Key: QDHKBMYOCGEMPV-UHFFFAOYSA-N

  • Canonical SMILES: C1CC1(COC2=CC=C(C=C2)F)N.Cl

The cyclopropane ring introduces significant ring strain, which may influence the compound’s reactivity and binding affinity in biological systems. The 4-fluorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1134672-71-1
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
IUPAC Name1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine hydrochloride
PubChem CID24206604

Physicochemical Properties

Spectroscopic Data

While specific NMR or IR data for this compound are unpublished, similar structures show characteristic signals:

  • ¹H NMR: Cyclopropane protons resonate near δ 0.8–1.2 ppm, while aromatic protons from the 4-fluorophenoxy group appear at δ 6.8–7.2 ppm .

  • ¹³C NMR: The cyclopropane carbons are observed at δ 8–12 ppm, with the fluorinated aromatic carbons at δ 115–160 ppm .

Pharmacological and Biological Activity

Preclinical Findings

  • Receptor Binding: Fluorinated cyclopropylamines show selectivity for neurotransmitter receptors, including serotonin and dopamine transporters .

  • Neuropharmacological Potential: Analogous compounds modulate acetylcholine release in hippocampal regions, suggesting applications in neurodegenerative diseases .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTarget ReceptorIC₅₀ (nM)Source
SSR125543ACRF₁3.0
1-(4-Fluorophenyl)cyclopropylamineSERT120

Future Directions and Research Gaps

  • Synthetic Optimization: Developing greener synthesis routes (e.g., catalytic cyclopropanation) could improve scalability.

  • Pharmacokinetic Studies: Assessing oral bioavailability, half-life, and tissue distribution is critical for therapeutic development.

  • Target Validation: High-throughput screening against GPCRs or ion channels may identify novel applications.

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